3-bromo-N-propylbenzamide
Overview
Description
3-Bromo-N-propylbenzamide is an organic compound with the molecular formula C10H12BrNO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and a propyl group attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-propylbenzamide typically involves the bromination of N-propylbenzamide. One common method is the electrophilic aromatic substitution reaction, where N-propylbenzamide is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form N-propylbenzamide by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the propyl group can lead to the formation of carboxylic acids or aldehydes depending on the conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Substitution: Formation of N-propyl-3-aminobenzamide or N-propyl-3-thiocyanatobenzamide.
Reduction: Formation of N-propylbenzamide.
Oxidation: Formation of 3-bromo-N-propylbenzoic acid or 3-bromo-N-propylbenzaldehyde.
Scientific Research Applications
3-Bromo-N-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: Used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-N-propylbenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to certain biological targets, thereby modulating their activity. The propyl group provides hydrophobic interactions that can influence the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
- 3-Bromo-N-methylbenzamide
- 3-Bromo-N-ethylbenzamide
- 3-Bromo-N-butylbenzamide
Comparison: 3-Bromo-N-propylbenzamide is unique due to the specific length of its propyl chain, which can influence its physical and chemical properties compared to its methyl, ethyl, or butyl counterparts. The propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for specific applications where other alkyl chains might not be as effective .
Properties
IUPAC Name |
3-bromo-N-propylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLCNTGICCHYNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389462 | |
Record name | 3-bromo-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780858 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35306-74-2 | |
Record name | 3-bromo-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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